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CAS No.: 22780-54-7

Cat. No.: S3338389

Get Quote

Core Structure & Available Data

Piperidin-2-imine is an organic compound with the molecular formula C5H10N2 [1]. Its core structure is a

six-membered piperidine ring where the carbon at the 2-position is part of an imine functional group (=NH).

The table below summarizes the key identifiers and a computational data point available for this compound:

Property Type Value / Identifier Source / Context

CAS Registry Number 85237 [1] PubChem

IUPAC Name (2R)-piperidin-2-amine [2] Automated Topology Builder
(ATB)

Canonical SMILES N[C@H]1CCCCN1 [2] Automated Topology Builder
(ATB)

Calculated Solvation Free
Energy

Access is currently restricted
[2]

Automated Topology Builder
(ATB)

It's important to note that the IUPAC name and SMILES notation listed in the database refer to piperidin-2-

amine, a related compound with an amine (-NH2) group instead of an imine (=NH). This suggests that high-

quality, publicly available experimental data specifically for piperidin-2-imine is scarce.
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Synthesis of Related Piperidine Derivatives

While direct data on piperidin-2-imine is limited, piperidine rings are crucial building blocks in

pharmaceuticals [3]. The following workflow illustrates a common strategy for synthesizing complex

piperidine derivatives, which often involves building the ring or adding substituents with specific spatial

orientations (stereochemistry).
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A flexible synthetic route to chiral piperidines and tetrahydropyridines.

Detailed Experimental Protocol
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The following methodology is adapted from a published synthesis of 2-substituted 1,2,5,6-

tetrahydropyridines and piperidines [4].

1. Diastereoselective Addition to Form Propargylamine

Reaction Setup: Add the N-tert-butanesulfinyl (N-t-BS) imine (e.g., 1a) and the chloroalkyne
nucleophile (e.g., 4-chloro-1-butyne) to an anhydrous solvent, typically hexanes.

Reaction Execution: Cool the mixture to low temperature (e.g., -78°C). Add a strong base,
such as Lithium bis(trimethylsilyl)amide (LHMDS), dropwise to generate the acetylide anion.

Then, allow the reaction to warm to room temperature and stir until completion.
Work-up: Quench the reaction and extract the product. The desired chloro-containing

propargylamine (e.g., 16a) is obtained in high yield (>98%) and excellent diastereoselectivity
(>20:1 dr) [4].

2. Selective Reduction of the Alkyne

This step converts the alkyne to an alkene. Use a selective hydrogenation catalyst, such as
Lindlar's catalyst, to obtain the allylic amine intermediate without over-reduction.

3. Cyclization to Form the Heterocycle

Reaction Setup: Dissolve the allylic amine intermediate in a polar aprotic solvent like
acetonitrile.

Cyclization: Add a base, such as potassium carbonate, and a catalytic amount of sodium
iodide. Heat the mixture to reflux to facilitate the intramolecular cyclization.

Outcome: This step forms the six-membered ring, yielding the final 2-substituted 1,2,5,6-
tetrahydropyridine [4]. Full reduction of the double bond can subsequently yield the saturated

piperidine.

Key Insights for Researchers

The piperidine scaffold is a privileged structure in drug discovery. Its derivatives are present in more than

twenty classes of pharmaceuticals [3]. The synthesis of chiral 2-substituted piperidines is a major area of

investigation due to their prevalence in natural products and medicinal compounds [4]. Modern approaches

focus on efficiency and stereocontrol, using methods like hydrogenation of pyridines and intramolecular

cyclizations [5] [3].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 5 Tech Support

https://www.smolecule.com/products/s3338389?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Piperidin-2-imine
http://atb.uq.edu.au/molecule.py?molid=37839
https://pmc.ncbi.nlm.nih.gov/articles/PMC9917539/
https://www.sciencedirect.com/science/article/abs/pii/S0040403916317166
https://www.organic-chemistry.org/synthesis/heterocycles/piperidines.shtm
https://www.smolecule.com/products/b3338389#piperidin-2-imine-structure-and-properties
https://www.smolecule.com/products/b3338389#piperidin-2-imine-structure-and-properties
https://www.smolecule.com/products/b3338389#piperidin-2-imine-structure-and-properties
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s3338389?utm_src=pdf-bulk
https://www.smolecule.com/products/s3338389?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United
States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 5 Tech Support

https://www.smolecule.com/products/s3338389?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

